molecular formula C12H15NO5S B14387847 5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid CAS No. 89704-60-9

5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid

Cat. No.: B14387847
CAS No.: 89704-60-9
M. Wt: 285.32 g/mol
InChI Key: YYKFHECNSQITPA-UHFFFAOYSA-N
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Description

5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid is an organic compound with a complex structure that includes a cyclopropylmethyl group, a sulfamoyl group, and a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropylmethyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane.

    Introduction of the sulfamoyl group: This step often involves the reaction of an amine with a sulfonyl chloride under basic conditions.

    Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Benzoic acid formation: The final step involves the formation of the benzoic acid moiety through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfamoyl groups using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acids or sulfamides.

Scientific Research Applications

5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Cyclopropylmethyl)sulfamoyl]-2-methylbenzoic acid
  • 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid

Comparison

Compared to similar compounds, 5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications.

Properties

CAS No.

89704-60-9

Molecular Formula

C12H15NO5S

Molecular Weight

285.32 g/mol

IUPAC Name

5-(cyclopropylmethylsulfamoyl)-2-methoxybenzoic acid

InChI

InChI=1S/C12H15NO5S/c1-18-11-5-4-9(6-10(11)12(14)15)19(16,17)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3,(H,14,15)

InChI Key

YYKFHECNSQITPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CC2)C(=O)O

Origin of Product

United States

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